molecular formula C16H22N6O2 B3987387 N-(1-ethyl-1,2,4-triazol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide

N-(1-ethyl-1,2,4-triazol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B3987387
M. Wt: 330.38 g/mol
InChI Key: IZHHSWFMKKCDNR-UHFFFAOYSA-N
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Description

N-(1-ethyl-1,2,4-triazol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1,2,4-triazol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction using a suitable piperazine derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the piperazine derivative with an appropriate carboxylic acid or its derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1,2,4-triazol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1,2,4-triazol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-1,2,4-triazol-3-yl)-4-phenylpiperazine-1-carboxamide
  • N-(1-ethyl-1,2,4-triazol-3-yl)-4-(2-chlorophenyl)piperazine-1-carboxamide
  • N-(1-ethyl-1,2,4-triazol-3-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide

Uniqueness

N-(1-ethyl-1,2,4-triazol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacological properties and reactivity. This structural feature may impart distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

N-(1-ethyl-1,2,4-triazol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-3-22-12-17-15(19-22)18-16(23)21-10-8-20(9-11-21)13-6-4-5-7-14(13)24-2/h4-7,12H,3,8-11H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHHSWFMKKCDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=N1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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